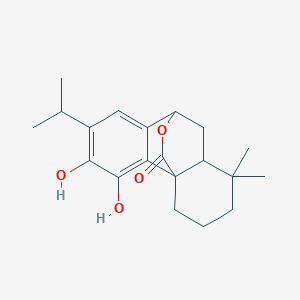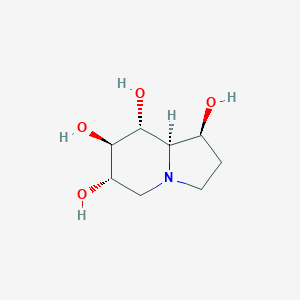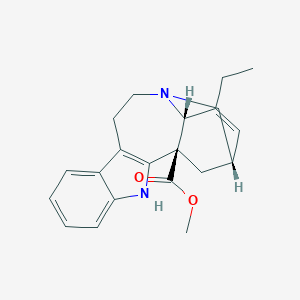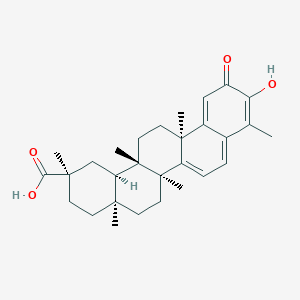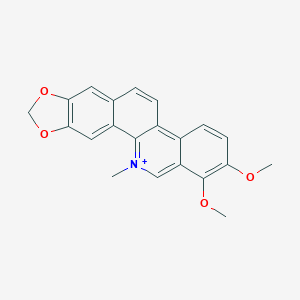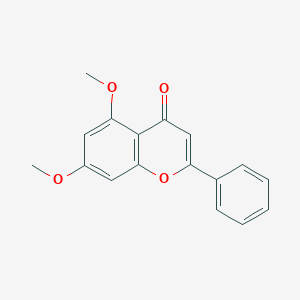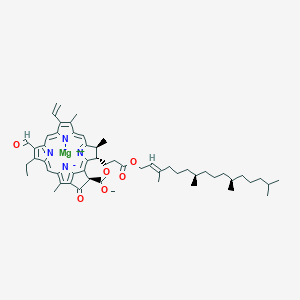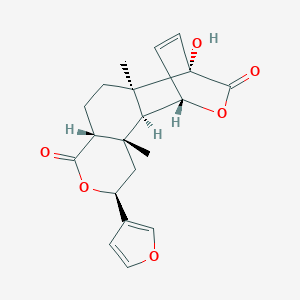
Columbin
描述
Columbin is a diterpenoid furanolactone compound primarily isolated from the plant Tinospora cordifolia. It is known for its various medicinal properties and has been extensively studied for its biological activities. This compound has a molecular formula of C20H22O6 and is characterized by its unique furanolactone structure.
准备方法
Synthetic Routes and Reaction Conditions
Columbin can be synthesized through various chemical reactions involving the precursor compounds found in Tinospora cordifolia. The synthesis typically involves the extraction of the plant material followed by chromatographic separation to isolate this compound. High-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC) are commonly used techniques for the purification and quantification of this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Tinospora cordifolia. The process includes drying and powdering the plant stems, followed by solvent extraction using solvents such as methanol, chloroform, and hexane. The extract is then subjected to chromatographic techniques to isolate and purify this compound .
化学反应分析
Types of Reactions
Columbin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the furanolactone ring structure.
Substitution: Substitution reactions can occur at specific positions on the furanolactone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different biological activities and properties .
科学研究应用
Columbin has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in chromatographic studies and for the synthesis of new derivatives.
Biology: Studied for its effects on cellular processes and enzyme activities.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-diabetic properties.
Industry: Used in the development of nutraceuticals and herbal supplements due to its medicinal properties.
作用机制
Columbin exerts its effects through various molecular targets and pathways. It has been shown to inhibit the uptake of cholesterol in Trypanosoma brucei, suggesting a potential trypanocidal mechanism . Additionally, this compound inhibits cyclooxygenase-2 and nitric oxide production, contributing to its anti-inflammatory effects . The compound also affects the steroid pathway, which is crucial for its biological activities.
相似化合物的比较
Columbin is compared with other similar diterpenoid furanolactones, such as:
- Cordifolioside A
- 20-β-Hydroxyecdysone
- Tinophylloloside
- Tinospinoside D
Uniqueness
This compound is unique due to its specific furanolactone structure and its wide range of biological activities. Unlike some of its analogs, this compound has shown significant anti-cancer and anti-inflammatory properties, making it a valuable compound for medicinal research .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and wide range of biological activities make it an important subject of study in chemistry, biology, medicine, and industry.
属性
IUPAC Name |
(1S,2S,3S,5S,8R,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-18-9-14(11-5-8-24-10-11)25-16(21)12(18)3-6-19(2)15(18)13-4-7-20(19,23)17(22)26-13/h4-5,7-8,10,12-15,23H,3,6,9H2,1-2H3/t12-,13-,14-,15-,18+,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALLCALQGXXWNA-DURQJQQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=O)OC(CC3(C1C4C=CC2(C(=O)O4)O)C)C5=COC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@]3([C@@H]1[C@@H]4C=C[C@]2(C(=O)O4)O)C)C5=COC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
546-97-4 | |
| Record name | Columbin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | COLUMBIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKI91P85GE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Columbin?
A1: this compound has the molecular formula C20H22O6 and a molecular weight of 358.2 g/mol. []
Q2: What is the structure of this compound?
A2: this compound is a clerodane diterpenoid featuring two terpene rings, two δ-lactones, two methyl groups, a tertiary hydroxyl group, and a β-substituted furan ring. []
Q3: What spectroscopic data is available for this compound?
A3: this compound's structure has been elucidated using various spectroscopic techniques, including UV, IR, 1H-NMR, 13C-NMR, and Mass Spectrometry. [, ]
Q4: What are the downstream effects of these interactions?
A4: The downstream effects of this compound's interactions with these targets are still being investigated. Some observed effects include:* Anti-inflammatory activity: The inhibition of COX-2 and NO production contributes to this compound's anti-inflammatory properties. []* Potential trypanocidal activity: The inhibition of cholesterol uptake and potential disruption of isoprenoid metabolism in Trypanosoma brucei suggest a possible role for this compound in treating trypanosomiasis. [, ]* Potential for managing neurodegenerative conditions: this compound's AChE inhibitory activity hints at potential applications in managing neurodegenerative conditions like Alzheimer’s disease, although further research is needed. []
Q5: Is this compound toxic?
A5: While this compound demonstrates various potential therapeutic activities, it's crucial to acknowledge its potential toxicity:* Hepatotoxicity: this compound administration has been linked to liver injury in some cases. This toxicity is believed to involve its metabolic activation to a cis-enedial intermediate, which can form adducts with liver proteins. [, ] * Limited in vivo data: Research on this compound's toxicity and safety profile is still ongoing, and further in vivo studies are needed to determine safe and effective dosages for potential therapeutic applications.
Q6: What analytical methods are used to detect and quantify this compound?
A6: Various analytical techniques are employed for this compound analysis, including:* High-performance liquid chromatography (HPLC): HPLC coupled with tandem mass spectrometry (LC-MS/MS) enables sensitive and specific quantification of this compound in biological samples, such as plasma. [, ]* Micellar electrokinetic capillary chromatography (MEKC): This technique provides a simple and economical approach for determining this compound content in plant materials like Tinosporae Radix. []* Immunochemical methods: Polyclonal antibodies have been developed to detect protein adducts formed by the reactive metabolite of this compound, facilitating the study of its hepatotoxicity mechanism. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



